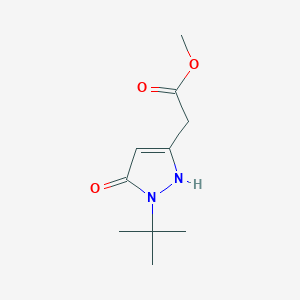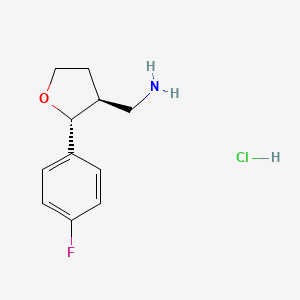
((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a fluorophenyl group and a methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanamine Moiety: The methanamine group is attached via a reductive amination reaction, using a suitable amine and reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives and oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its fluorinated structure may impart desirable characteristics such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3S)-2-(4-Chlorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride
- ((2R,3S)-2-(4-Bromophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride
- ((2R,3S)-2-(4-Methylphenyl)tetrahydrofuran-3-yl)methanamine hydrochloride
Uniqueness
((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the chemical and biological properties of a compound, including its reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11;/h1-4,9,11H,5-7,13H2;1H/t9-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYUIBVYMWINPP-ROLPUNSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

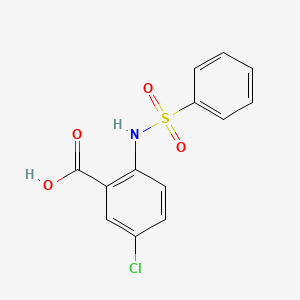
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2585899.png)



![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2585906.png)
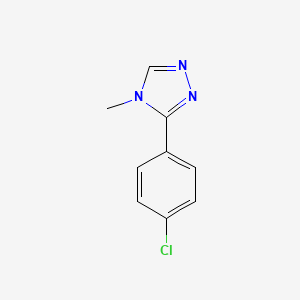
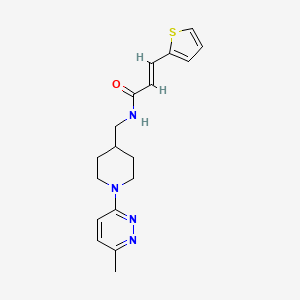
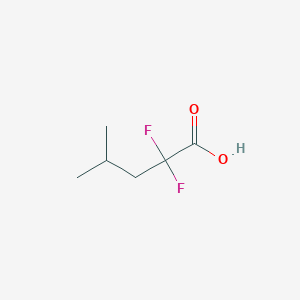
![4-Cyclobutyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2585913.png)
